molecular formula C18H17NO3S B2871043 (E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide CAS No. 1448139-32-9

(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2871043
CAS RN: 1448139-32-9
M. Wt: 327.4
InChI Key: ZQTQMALMONNMIT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Additionally, this paper will list possible future directions for research on this compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of acrylamide derivatives often involve complex chemical processes to explore their structural and functional properties. For instance, the study by Barım and Akman (2019) detailed the synthesis of a novel acrylamide monomer, emphasizing the steps involved and the structural analysis through UV-Vis, FT-IR, and 1H NMR measurements, providing insights into the chemical activity and reactivity of the monomer based on HOMO-LUMO and molecular electrostatic potential (MEP) analyses (Barım & Akman, 2019).

Polymer Chemistry Applications

In polymer chemistry, acrylamide derivatives are utilized for their unique properties. Fleischmann and Ritter (2013) demonstrated the copolymerization parameters of N-(isopropyl)acrylamide and its applications in creating thermo- and pH-sensitive polymers. This study highlighted how these polymers could change properties in response to environmental factors, such as temperature and pH, showcasing their potential in developing smart materials (Fleischmann & Ritter, 2013).

Biochemical Applications

Acrylamide derivatives also find applications in biochemical studies. Mori et al. (2008) conducted RAFT polymerization of acrylamides containing amino acid moieties, producing polymers with potential applications in biomedicine due to their water solubility and thermoresponsive properties. This work exemplifies how the controlled polymerization of acrylamide derivatives can lead to the synthesis of polymers with specific functionalities for biomedical applications (Mori et al., 2008).

Advanced Material Applications

Acrylamide derivatives are employed in the creation of advanced materials. For example, Fujimoto et al. (1996) described the use of acrylamide in capillary electrochromatography, showcasing its utility in separating uncharged compounds. This study underscores the versatility of acrylamide derivatives in analytical chemistry applications, particularly in separation sciences (Fujimoto et al., 1996).

properties

IUPAC Name

(E)-N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-15(17-12-13-4-1-2-6-16(13)22-17)9-10-19-18(21)8-7-14-5-3-11-23-14/h1-8,11-12,15,20H,9-10H2,(H,19,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTQMALMONNMIT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C=CC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)/C=C/C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.